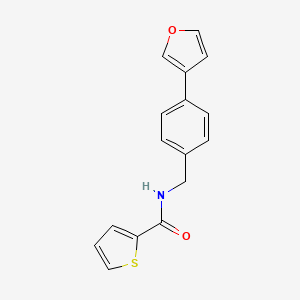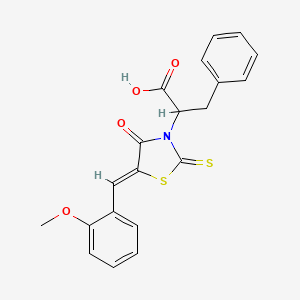
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C20H17NO4S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of thiazolidinone, closely related to the specified compound, and evaluated their antimicrobial efficacy. These derivatives have shown promising results against a range of bacterial and fungal pathogens:
Antimicrobial Activity : Derivatives have been synthesized and tested for their activity against Gram-positive and Gram-negative bacteria, with some compounds showing good to moderate activity. Specifically, certain derivatives exhibited very good activity against Gram-positive bacteria like B. subtilus and S. aureus, comparable to standard drugs such as Ampicillin but lower than Ciprofloxacin (Pansare & Devan, 2015). Additionally, rhodanine-3-acetic acid-based amides and esters were active against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations indicating significant antibacterial activity (Krátký, Vinšová, & Stolaříková, 2017).
Antifungal Activity : The antimicrobial and antifungal activity evaluation of thiazolidine-2,4-dione derivatives revealed some compounds demonstrating weak to moderate antibacterial and antifungal effects, highlighting their potential in treating infections caused by these microorganisms (Alhameed et al., 2019).
Anticancer Activity
Research on thiazolidinone derivatives has also extended into evaluating their potential anticancer effects. These compounds have been tested across various cancer cell lines, showing promising anticancer activities:
- Anticancer Potential : A study synthesized a series of thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials. Some compounds exhibited significant activity against human tumor cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, with certain derivatives identified as potent anticancer agents (Deep et al., 2016). Another study focused on derivatives with a benzothiazole moiety, finding that two compounds revealed anticancer activity on several cancer cell lines, indicating the role of structural modifications in enhancing biological activity (Havrylyuk et al., 2010).
properties
IUPAC Name |
2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-25-16-10-6-5-9-14(16)12-17-18(22)21(20(26)27-17)15(19(23)24)11-13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,23,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNZLDYZKVEOI-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)

![1-(indolin-1-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2354540.png)
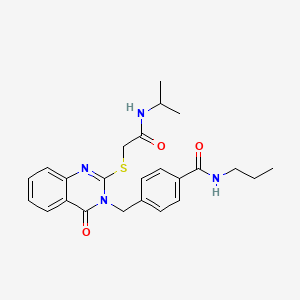
![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)

![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide](/img/structure/B2354548.png)
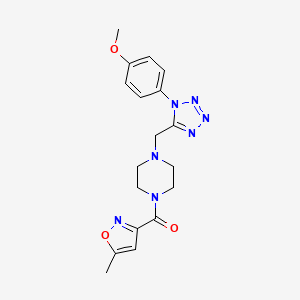

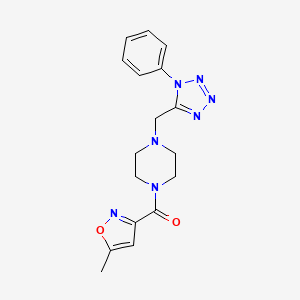
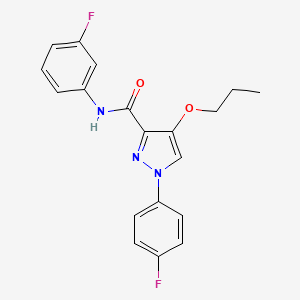
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)
